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Clinical Efficacy and Safety Data

The table below summarizes the key clinical trial findings for pimasertib combinations in patients with

advanced solid tumors.

Combination
Partner

Phase
Patient
Population

Key
Efficacy
Findings

Common
Treatment-
Emergent Adverse
Events (TEAEs)

Recommended
Phase 2 Dose
(RP2D)

| Voxtalisib (PI3K/mTOR inhibitor) [1] | Ib | Advanced solid tumors (N=146) | • CR: 1% (1/101) • PR: 5%

(5/101) • SD: 46% (51/101) [1] | • Diarrhea (75%) • Fatigue (57%) • Nausea (50%) [1] | Pimasertib 60 mg +

Voxtalisib 70 mg, once daily [1] | | SAR405838 (HDM2 antagonist) [2] | I | Locally advanced or metastatic

solid tumors with wild-type TP53 and RAS/RAF mutations (N=26) | • PR: 4% (1/24) • SD: 63% (15/24) [2] |

• Diarrhea (81%) • Increased blood creatine phosphokinase (77%) • Nausea (62%) • Vomiting (62%) [2] |

Pimasertib 45 mg BID + SAR405838 200 mg QD [2] | | Temsirolimus (mTOR inhibitor) [3] | I | Refractory

advanced solid tumors (N=33) | • SD: 65% (17/26) • 5 patients had SD >12 weeks [3] | • Stomatitis •

Thrombocytopenia • Increased serum creatine phosphokinase • Visual impairment [3] | RP2D was not

defined due to overlapping toxicities. MTD was Pimasertib 45 mg/day + Temsirolimus 25 mg/week [3] |
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Experimental Protocols & Methodology

For researchers designing clinical trials, here is a detailed look at the protocols from key pimasertib studies.

Mass Balance, Metabolite Profile, and Absolute Bioavailability
Study (NCT01713036)

This phase I study employed a novel design to investigate multiple pharmacokinetic parameters in a single

group of six male patients with advanced solid tumors [4].

Trial Design: An open-label, single-center study consisting of a 21-day treatment period (Part A)

followed by optional monotherapy (Part B) [4].
Dosing Protocol:

Day 1: A single 60 mg oral dose of unlabeled pimasertib, followed one hour later by an
intravenous (IV) tracer dose of [¹⁴C]pimasertib (2 μg) to determine absolute bioavailability [4].

Day 8: A single 60 mg oral dose of pimasertib spiked with [¹⁴C]pimasertib (2.6 MBq) for mass
balance and metabolite identification [4].

Days 3-21: Patients received 60 mg oral unlabeled pimasertib twice daily (BID) [4].
Sample Collection: Extensive blood, urine, and fecal samples were collected up to 168 hours (7

days) post-dose on Day 8. The collection could be extended if more than 1% of the radioactive dose
was recovered in two consecutive days [4].

Analytical Methods: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)
and radiochemical detection were used to quantify pimasertib, measure total radioactivity, and

identify metabolite structures [5].

Phase I Combination Therapy Studies

The studies with voxtalisib, SAR405838, and temsirolimus shared common elements in their design [1] [2]

[3].

Study Design: All were open-label, dose-escalation studies using a standard "3 + 3" design. The
primary objective was to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2

Dose (RP2D) [1] [2] [3].
Patient Population: Adults with histologically confirmed advanced solid tumors, often with specific

genetic alterations (e.g., RAS/RAF mutations). Patients had an ECOG performance status of 0 or 1
[1] [2].
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Dose-Limiting Toxicity (DLT) Assessment: DLTs were typically defined as specific grade ≥3 non-

hematological or grade ≥4 hematological toxicities attributed to the study drugs occurring within the
first cycle (21 days) of treatment [2] [3].

Efficacy Assessment: Tumor response was evaluated according to Response Evaluation Criteria in
Solid Tumors (RECIST) version 1.1, with radiologic assessments at baseline and every two cycles [1]

[2].
Pharmacokinetic (PK) Sampling: Serial blood samples were collected after the first dose and after

multiple doses to characterize the PK profile of the drugs alone and in combination [1] [3].

Pharmacokinetics and Metabolism

Understanding the disposition of pimasertib is critical for its application. Key findings from the mass

balance study include:

High Oral Bioavailability: The absolute bioavailability of pimasertib was determined to be 73%,
indicating efficient absorption [4].

Extensive Metabolism: Pimasertib is extensively metabolized, with 78.9% of the administered dose
recovered as metabolites in excreta. Only a small fraction of the dose is excreted unchanged [4].

Primary Excretion Route: The majority of the radioactive dose (85.1%) was recovered in excreta,
with 52.8% in urine and 30.7% in feces [4].

Novel Metabolic Pathway: Two major circulating metabolites were identified: a carboxylic acid
(M445) and a phosphoethanolamine conjugate (M554). The formation of M554 represents a

unique conjugation pathway not commonly observed for small-molecule drugs [4] [5].

Preclinical Rationale for Combination Therapy

The clinical development of pimasertib in combination was driven by a strong preclinical rationale focused

on overcoming intrinsic resistance.

Pathway Cross-Talk and Feedback Loops: The MAPK and PI3K/mTOR pathways are closely

linked. Inhibiting one often leads to compensatory activation of the other, causing resistance to single-
agent therapy [6] [1].

Synergistic Anti-Tumor Effect: In pimasertib-resistant lung and colorectal cancer cell lines, the
combination of pimasertib with a PI3K/mTOR inhibitor (e.g., BEZ235) or a multi-targeted kinase

inhibitor (e.g., sorafenib) demonstrated synergistic cell growth inhibition and increased apoptosis [6].
In Vivo Validation: In mouse xenograft models using resistant cell lines, the combination of

pimasertib with BEZ235 or sorafenib caused significant tumor growth delay and increased survival
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compared to single-agent treatment [6].

The following diagram illustrates the core signaling pathways and the rationale for combination therapy with

pimasertib.
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Rationale for pimasertib combination therapy, showing key pathways and feedback mechanisms [6] [1].

Conclusion for Drug Developers

In summary, the clinical data for pimasertib in solid tumors reveals:
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Combination-focused Development: Its clinical utility has been primarily explored in combination

with inhibitors of complementary pathways (PI3K/mTOR, HDM2) to overcome intrinsic resistance.
Manageable Safety Profile: The safety profile is consistent with other MEK inhibitors, with

gastrointestinal, cutaneous, and ocular events being common. However, overlapping toxicities can
limit combinability with some agents.

Favorable PK with Unique Metabolism: It has high oral bioavailability but undergoes extensive and
unique metabolism, including a novel phosphoethanolamine conjugation.

Modest Efficacy: The combinations have demonstrated preliminary antitumor activity, though overall
response rates in tested populations were generally low.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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